ATN-224, also known as Bis(choline)tetrathiomolybdate, is a second-generation analogue of ammonium tetrathiomolybdate (TM). [] It is an orally available small molecule containing molybdenum (Mo) that specifically binds copper. [] ATN-224 acts as a copper chelator, meaning it binds to copper ions and forms stable complexes. [, ] This property makes it a valuable tool in scientific research, particularly in the fields of oncology and biology. ATN-224 has shown promising results in preclinical studies for its potential anti-angiogenic and antitumor activity. [, ]
ATN-224 originates from the modification of tetrathiomolybdate, which is known for its copper-chelating properties. The compound is classified under metal chelators and is primarily utilized in the context of cancer treatment due to its ability to modulate cellular redox states and induce cell death in malignant cells. Its synthesis involves the reaction of tetrathiomolybdate with choline, resulting in a stable complex that exhibits potent biological activity .
The synthesis of ATN-224 involves a straightforward chemical reaction where tetrathiomolybdate reacts with choline. This process can be described as follows:
The resulting compound is then formulated into a suitable form for administration, often as an aqueous solution for intravenous or oral use .
ATN-224 participates in several significant chemical reactions, primarily involving its interaction with copper ions:
The mechanism of action of ATN-224 primarily revolves around its ability to disrupt copper homeostasis within cells:
This dual targeting mechanism makes ATN-224 particularly effective against cancer cells that exhibit resistance to conventional therapies.
ATN-224 exhibits several notable physical and chemical properties:
In terms of reactivity, ATN-224 readily forms complexes with metal ions, particularly copper, which is central to its mode of action .
ATN-224 has a range of scientific applications primarily centered around its anticancer properties:
ATN-224 (bis-choline tetrathiomolybdate) is a high-affinity copper-chelating agent with a dissociation constant (Kd) of ~10−8 M for Cu2+ ions. Its tetrahedral thiomolybdate anion (MoS42−) exhibits preferential binding to copper over physiological ions like zinc, calcium, or iron [3] [6]. This selectivity drives its primary mechanism: disruption of copper-dependent enzymatic pathways critical for cellular redox homeostasis and energy metabolism.
SOD1, a copper/zinc-dependent metalloenzyme, catalyzes the dismutation of superoxide (O2•−) to hydrogen peroxide (H2O2). ATN-224 inhibits SOD1 by irreversible copper depletion from its active site, as confirmed by isothermal titration calorimetry and enzymatic assays [3] [9]. Key biochemical characteristics include:
Table 1: Biochemical Parameters of ATN-224-Mediated SOD1 Inhibition
Parameter | Value | Experimental Model | Consequence |
---|---|---|---|
IC50 | 17.5 ± 3.7 nM | Endothelial cells | Loss of O2•− scavenging |
Time to Maximal Inhibition | ~16 hours | Purified bovine SOD1 | Irreversible copper loss |
Peroxynitrite Increase | 3.5-fold vs. controls | WEHI7.2 lymphoma cells | DNA damage & cell death |
CcOX (Complex IV), a heme-copper oxidase in the mitochondrial electron transport chain (ETC), requires copper for its catalytic subunit COX2. ATN-224 depletes this copper pool, leading to:
Table 2: Mitochondrial Effects of ATN-224 in Cancer Models
Parameter | Change | Cell Line/Model | Biological Outcome |
---|---|---|---|
CcOX Activity | ↓60–80% | Murine lymphoma (WEHI7.2) | ETC arrest & ΔΨm loss |
ATP Production | ↓50–70% | DLBCL (SUDHL-4) | Energy crisis |
AIF Nuclear Translocation | ↑4.2-fold vs. controls | DLBCL (SUDHL-10) | Caspase-independent death |
ATN-224’s thiomolybdate moiety enables unique copper sequestration dynamics:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7